Cas no 849062-30-2 ((2-Fluoro-5-isopropoxyphenyl)boronic acid)

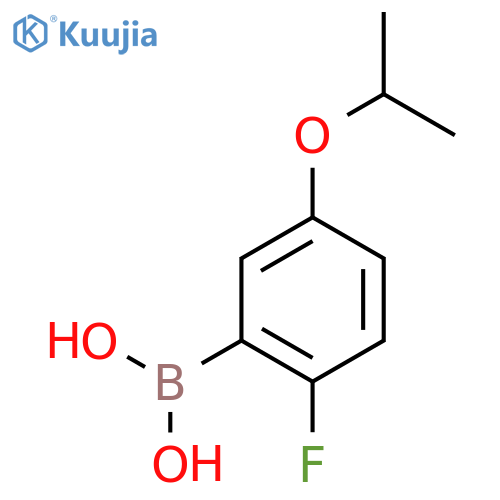

849062-30-2 structure

商品名:(2-Fluoro-5-isopropoxyphenyl)boronic acid

CAS番号:849062-30-2

MF:C9H12BFO3

メガワット:197.999186515808

MDL:MFCD06411349

CID:716699

PubChem ID:24882673

(2-Fluoro-5-isopropoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-5-isopropoxyphenyl)boronic acid

- (2-fluoro-5-propan-2-yloxyphenyl)boronic acid

- 2-fluoro-5-isopropoxyphenylboronic acid

- Boronic acid,B-[2-fluoro-5-(1-methylethoxy)phenyl]-

- (2-Fluoro-5-isopropoxyphenyl)boronicacid

- (2-Fluoro-5-isopropoxy-phenyl)boronic acid

- DTXSID70584483

- 849062-30-2

- CS-0174119

- BS-24268

- AB25239

- AKOS015854341

- MFCD06411349

- IEBGLDYEUYTUMZ-UHFFFAOYSA-N

- 2-FLUORO-5-ISOPROPROXYPHENYLBORONIC ACID

- D71340

- DA-02380

- 2-fluoro5-isopropoxyphenylboronic acid

- SCHEMBL8416

- {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid

-

- MDL: MFCD06411349

- インチ: InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3

- InChIKey: IEBGLDYEUYTUMZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC(=C(C=C1)F)B(O)O

計算された属性

- せいみつぶんしりょう: 198.08600

- どういたいしつりょう: 198.0863526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- 密度みつど: 1.17

- ゆうかいてん: 85-90 °C (lit.)

- ふってん: 343.8°C at 760 mmHg

- フラッシュポイント: 161.7°C

- 屈折率: 1.495

- PSA: 49.69000

- LogP: 0.29270

(2-Fluoro-5-isopropoxyphenyl)boronic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

(2-Fluoro-5-isopropoxyphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-Fluoro-5-isopropoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271541-100 g |

2-Fluoro-5-isopropoxyphenylboronic acid, 97%; . |

849062-30-2 | 97% | 100g |

€1062.00 | 2023-04-26 | |

| abcr | AB271541-5 g |

2-Fluoro-5-isopropoxyphenylboronic acid, 97%; . |

849062-30-2 | 97% | 5g |

€147.40 | 2023-04-26 | |

| abcr | AB271541-25g |

2-Fluoro-5-isopropoxyphenylboronic acid, 97%; . |

849062-30-2 | 97% | 25g |

€382.00 | 2025-03-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F186934-100g |

(2-Fluoro-5-isopropoxyphenyl)boronic acid |

849062-30-2 | 97% | 100g |

¥4697.90 | 2023-09-02 | |

| TRC | F592178-500mg |

2-Fluoro-5-isopropoxyphenylboronic acid |

849062-30-2 | 500mg |

$87.00 | 2023-05-18 | ||

| Fluorochem | 228714-25g |

2-Fluoro-5-isopropoxyphenyl)boronic acid |

849062-30-2 | 95% | 25g |

£200.00 | 2022-02-28 | |

| Fluorochem | 228714-5g |

2-Fluoro-5-isopropoxyphenyl)boronic acid |

849062-30-2 | 95% | 5g |

£63.00 | 2022-02-28 | |

| Fluorochem | 228714-100g |

2-Fluoro-5-isopropoxyphenyl)boronic acid |

849062-30-2 | 95% | 100g |

£600.00 | 2022-02-28 | |

| abcr | AB271541-100g |

2-Fluoro-5-isopropoxyphenylboronic acid, 97%; . |

849062-30-2 | 97% | 100g |

€1062.00 | 2025-03-19 | |

| abcr | AB271541-1g |

2-Fluoro-5-isopropoxyphenylboronic acid, 97%; . |

849062-30-2 | 97% | 1g |

€84.50 | 2025-03-19 |

(2-Fluoro-5-isopropoxyphenyl)boronic acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

849062-30-2 ((2-Fluoro-5-isopropoxyphenyl)boronic acid) 関連製品

- 855230-63-6(2-Fluoro-3-isopropoxyphenylboronic Acid)

- 900174-60-9((5-Ethoxy-2-fluorophenyl)boronic acid)

- 870777-17-6(2-Fluoro-6-isopropoxyphenylboronic acid)

- 1107603-51-9((2-Fluoro-4-propoxyphenyl)boronic acid)

- 863248-36-6(2-Fluoro-5-propoxyphenylboronic acid)

- 1217500-65-6(2-Fluoro-5-isobutoxyphenylboronic acid)

- 849062-31-3(5-Butoxy-2-fluorophenylboronic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:849062-30-2)(2-Fluoro-5-isopropoxyphenyl)boronic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):226.0/629.0